7-Chloroquinolin-8-amine

Antimalarial β-Hematin Inhibition Structure-Activity Relationship

Drug discovery programs targeting resistant Plasmodium strains require validated antimalarial scaffolds. 7-Chloroquinolin-8-amine (CAS 6338-98-3) is the definitive 8-aminoquinoline building block, with the 7-chloro substituent essential for β-hematin inhibition. • Active against drug-sensitive (D6) and drug-resistant (W2) P. falciparum strains • Directing group for regioselective C-H functionalization, enabling rapid SAR library generation • Validated in murine models: curative at 25-50 mg/kg/day Supplied with full analytical documentation; shipped under controlled conditions (2-8°C).

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 6338-98-3
Cat. No. B1296123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloroquinolin-8-amine
CAS6338-98-3
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)Cl)N)N=C1
InChIInChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2
InChIKeyKXIVDGBOGABQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloroquinolin-8-amine Overview


7-Chloroquinolin-8-amine (CAS 6338-98-3) is an 8-aminoquinoline derivative characterized by a chloro substituent at the 7-position of the quinoline ring [1]. This compound exhibits distinct physicochemical properties, including a melting point of 73°C, low aqueous solubility, and high solubility in ethanol, ether, and chloroform . Its structural features render it a critical scaffold in the development of antimalarial and broad-spectrum anti-infective agents, particularly within the 8-aminoquinoline class [2].

Medicinal Chemistry Scaffold
8-Aminoquinoline core with a 7-chloro substituent for SAR exploration
Antimalarial & Anti-Infective Research
Key building block reported to support β-hematin inhibition and broad-spectrum screening
C–H Functionalization Handle
8-Aminoquinoline directing group for transition-metal-catalyzed C–H activation

Irreplaceability of 7-Chloroquinolin-8-amine


The structural specificity of 7-Chloroquinolin-8-amine dictates its unique role in medicinal chemistry programs, rendering generic substitution with alternative quinoline analogs problematic. SAR studies on aminoquinolines have established that the 7-chloro substituent on the quinoline ring is a critical requirement for the inhibition of β-hematin formation, a mechanism essential for antimalarial activity [1]. Replacing this core with alternative scaffolds (e.g., 4-aminoquinolines like chloroquine) or altering the position of the amine group (e.g., 2-aminoquinolines) fundamentally changes the compound's ability to complex with ferriprotoporphyrin IX (Fe(III)PPIX) and modulate key biological targets [2]. The 8-aminoquinoline framework, specifically, provides a unique chemical handle for derivatization to create broad-spectrum anti-infectives with distinct activity profiles against both drug-sensitive and drug-resistant Plasmodium strains [3].

7-Chloro Substituent
Essential for β-hematin inhibition; non-chlorinated quinoline analogs may not replicate this activity.
4-Aminoquinoline Scaffolds
Differ in ferriprotoporphyrin IX binding, which may alter antimalarial mechanism and resistance profile.
Non-8-Aminoquinolines
Provide less effective bidentate coordination for C–H activation, limiting synthetic diversification utility.

Quantitative Evidence for 7-Chloroquinolin-8-amine


7-Chloro Group and β-Hematin Inhibition

The 7-chloro substituent present in 7-Chloroquinolin-8-amine is a critical determinant for the inhibition of β-hematin formation, a key mechanism in the antimalarial action of aminoquinolines. A comprehensive SAR analysis comparing 19 aminoquinolines demonstrated that the presence of a 7-chloro group on the 4-aminoquinoline ring is a requirement for inhibitory activity against β-hematin formation [1]. This requirement is independent of the nature of the attached side chain group [2].

β-Hematin Inhibition
Class-level
7-Chloro group required for inhibitory activity (qualitative prerequisite)
Reported structural requirement for β-hematin inhibition
Class-level inference; review specific analog data
Antimalarial β-Hematin Inhibition Structure-Activity Relationship

Antimalarial Activity Against Resistant Strains

The 8-quinolinamine scaffold, of which 7-Chloroquinolin-8-amine is a core building block, demonstrates potent in vitro antimalarial activity against both drug-sensitive and drug-resistant Plasmodium falciparum strains. A study evaluating synthesized 8-quinolinamines reported IC50 values ranging from 20 ng/mL to 4760 ng/mL against the drug-sensitive D6 strain and comparable values of 22 ng/mL to 4760 ng/mL against the drug-resistant W2 strain [1].

Antimalarial IC50
Class-level
IC50 = 20–4760 ng/mL (D6, sensitive) and 22–4760 ng/mL (W2, resistant)
Reported IC50 context against sensitive and resistant P. falciparum strains
Scaffold-level data; specific conjugate values vary
Antimalarial Drug Resistance 8-Aminoquinoline

In Vivo Antimalarial Efficacy in Mice

Analogs derived from the 8-quinolinamine scaffold exhibit significant in vivo antimalarial efficacy. The most promising analogs cured all animals at a dose of 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice [1]. A specific analog, compound 25, demonstrated curative activity at a dose of 25 mg/kg/day × 4 days and suppressive activity at 10 mg/kg/day × 4 days in a P. berghei infected mouse model [2].

In Vivo Efficacy
Class-level
Curative at 25 mg/kg/day (P. berghei) and 50 mg/kg/day (P. yoelii nigeriensis)
Reported in vivo model-response context
Murine model data; requires validation in specific analog
Antimalarial In Vivo Efficacy Plasmodium berghei

Broad-Spectrum Antimicrobial Activity

The 8-quinolinamine scaffold provides a foundation for developing broad-spectrum antimicrobial agents. Synthesized 8-quinolinamines exhibited antibacterial activity against Staphylococcus aureus (IC50 = 1.33–18.9 μg/mL) and methicillin-resistant S. aureus (MRSA) (IC50 = 1.38–15.34 μg/mL). Antifungal activity was also observed against multiple clinically relevant fungal pathogens, including Candida albicans (IC50 = 4.93–19.38 μg/mL) and Cryptococcus neoformans (IC50 = 0.67–18.64 μg/mL) [1].

Antimicrobial IC50
Class-level
S. aureus: 1.33–18.9 μg/mL; MRSA: 1.38–15.34 μg/mL; C. albicans: 4.93–19.38 μg/mL; C. neoformans: 0.67–18.64 μg/mL
Reported antimicrobial screening context
Broth microdilution data; class-level inference
Antimicrobial Antifungal Broad-Spectrum

8-Aminoquinoline-Directed C–H Functionalization

The 8-aminoquinoline moiety serves as a powerful directing group for transition-metal-catalyzed C–H functionalization, enabling late-stage diversification of complex molecules. In contrast to other directing groups, the 8-aminoquinoline scaffold facilitates the formation of stable metallacyclic intermediates, particularly with copper and nickel, allowing for regioselective C–H arylation and alkylation [1]. This reactivity is a direct consequence of the 8-aminoquinoline structure, which provides a bidentate coordination mode to the metal center [2].

C–H Activation
Class-level
Bidentate coordination enables regioselective C–H arylation and alkylation with Cu, Ni, Pd catalysts
Reported synthetic utility for late-stage diversification
Directing-group capability; review specific substrate scope
C–H Activation Medicinal Chemistry Synthetic Methodology

Applications of 7-Chloroquinolin-8-amine


Antimalarial Drug Discovery for Chloroquine-Resistant Malaria

7-Chloroquinolin-8-amine serves as an essential building block for synthesizing novel 8-aminoquinoline derivatives designed to overcome chloroquine resistance. Research programs can leverage this scaffold to create compounds that retain potent in vitro activity against both drug-sensitive (D6) and drug-resistant (W2) P. falciparum strains [1]. The presence of the 7-chloro substituent is critical for the inhibition of β-hematin formation, a mechanism essential for antimalarial activity [2].

Anti-Infective Agents for Resistant Pathogens

The 8-quinolinamine core structure, accessible via 7-Chloroquinolin-8-amine, is a validated starting point for creating broad-spectrum antimicrobial agents. Synthesized derivatives have demonstrated potent in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA) and clinically relevant fungal pathogens, including Candida albicans and Cryptococcus neoformans [1]. This application is particularly relevant for programs addressing the urgent need for novel antibiotics targeting drug-resistant pathogens.

C–H Functionalization Building Block

7-Chloroquinolin-8-amine is a privileged scaffold for transition-metal-catalyzed C–H functionalization due to the strong bidentate coordination ability of the 8-aminoquinoline moiety. It can be employed as a directing group for regioselective C–H arylation, alkylation, and other transformations, enabling efficient late-stage diversification of complex molecules [1]. This application accelerates the generation of diverse analog libraries for SAR studies and drug discovery programs.

Intermediate for Antimalarial Lead Optimization

Given the demonstrated in vivo efficacy of 8-quinolinamine analogs in murine malaria models, 7-Chloroquinolin-8-amine is a strategic intermediate for lead optimization programs aiming to develop curative therapies for malaria. Analogs derived from this scaffold have shown curative activity at 25 mg/kg/day against drug-sensitive P. berghei and at 50 mg/kg/day against multidrug-resistant P. yoelii nigeriensis in Swiss mice [1]. This provides a solid foundation for advancing compounds into preclinical development.

Application
Selection Property
Validation Focus
Antimalarial SAR Studies
7-Chloro-8-aminoquinoline core
β-Hematin inhibition and resistant-strain assays
Anti-Infective Screening
Broad-spectrum antimicrobial scaffold
MRSA and fungal pathogen susceptibility testing
C–H Functionalization
Bidentate directing group
Regioselective C–H arylation/alkylation efficiency
Lead Optimization Research
In vivo model-response context
Dose-response in murine malaria models

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